![molecular formula C21H25N3O3S B7718067 N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B7718067.png)
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as EMD-1214063, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a key component of the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival. The inhibition of B-Raf has been shown to have potential therapeutic benefits in the treatment of cancer, particularly melanoma.
Mecanismo De Acción
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide binds to the ATP-binding site of B-Raf, preventing the phosphorylation and activation of downstream signaling molecules, including MEK and ERK. This results in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition to inhibiting tumor growth, N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to induce tumor regression and improve survival in animal models of melanoma. N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been shown to have minimal toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is its specificity for B-Raf. This allows researchers to study the effects of B-Raf inhibition on downstream signaling pathways and cellular processes. However, one limitation of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. One area of interest is the identification of biomarkers that can predict response to B-Raf inhibition. Another area of interest is the development of combination therapies that can enhance the antitumor activity of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. Finally, there is ongoing research on the development of second-generation B-Raf inhibitors that may have improved potency and selectivity compared to N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide.
Métodos De Síntesis
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 9-ethylcarbazole with 1-(methylsulfonyl)piperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound is then purified by column chromatography and characterized by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and lung cancer. In vitro studies have demonstrated that N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide inhibits the activity of B-Raf and downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have shown that N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can inhibit tumor growth and improve survival in animal models of cancer.
Propiedades
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-24-19-7-5-4-6-17(19)18-14-16(8-9-20(18)24)22-21(25)15-10-12-23(13-11-15)28(2,26)27/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXMVPKTNWALLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.